Tris(tetrabutylammonium) hydrogen pyrophosphate Tris(tetrabutylammonium) hydrogen pyrophosphate
Brand Name: Vulcanchem
CAS No.: 76947-02-9
VCID: VC21107610
InChI: InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]
Molecular Formula: C48H109N3O7P2
Molecular Weight: 902.3 g/mol

Tris(tetrabutylammonium) hydrogen pyrophosphate

CAS No.: 76947-02-9

Cat. No.: VC21107610

Molecular Formula: C48H109N3O7P2

Molecular Weight: 902.3 g/mol

* For research use only. Not for human or veterinary use.

Tris(tetrabutylammonium) hydrogen pyrophosphate - 76947-02-9

Specification

CAS No. 76947-02-9
Molecular Formula C48H109N3O7P2
Molecular Weight 902.3 g/mol
IUPAC Name [hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium
Standard InChI InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3
Standard InChI Key BMTUFQKYWWLCLC-UHFFFAOYSA-K
SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator